p-Amino-N-(1,8-epoxy-p-menth-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cineilamina-p-aminobenzamide is a compound that belongs to the class of aminobenzamides Aminobenzamides are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of p-aminobenzamide typically involves the following steps :
Reaction of p-nitrobenzoic acid with thionyl chloride: This reaction is carried out in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride.
Ammonolysis: The p-nitrobenzoyl chloride solution is added dropwise into ammonia water (10-30 wt%), resulting in the formation of p-nitrobenzamide.
Reduction: The p-nitrobenzamide is then reacted with hydrazine hydrate in the presence of ferric hydroxide to yield p-aminobenzamide.
Industrial Production Methods
Industrial production methods for p-aminobenzamide focus on optimizing yield, reducing costs, and ensuring environmental sustainability. The process involves the use of catalysts and solvents that can be easily recovered and reused, making the production process more efficient and eco-friendly .
Chemical Reactions Analysis
Types of Reactions
Cineilamina-p-aminobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: The nitro group in p-nitrobenzamide can be reduced to form p-aminobenzamide.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include aldehydes and catalysts such as α-Chymotrypsin and White LED-induced oxidation.
Reduction: Hydrazine hydrate and ferric hydroxide are commonly used.
Substitution: Various organic solvents and catalysts are used depending on the desired derivative.
Major Products Formed
Quinazolinone derivatives: Formed through oxidation reactions.
Various aminobenzamide derivatives: Formed through substitution reactions.
Scientific Research Applications
Cineilamina-p-aminobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhib
Properties
CAS No. |
96977-41-2 |
---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-amino-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)benzamide |
InChI |
InChI=1S/C17H24N2O2/c1-16(2)12-8-9-17(3,21-16)14(10-12)19-15(20)11-4-6-13(18)7-5-11/h4-7,12,14H,8-10,18H2,1-3H3,(H,19,20) |
InChI Key |
ABPNBETWFHGEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)NC(=O)C3=CC=C(C=C3)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.